molecular formula C10H10N2O2S B2563403 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide CAS No. 851176-07-3

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B2563403
CAS No.: 851176-07-3
M. Wt: 222.26
InChI Key: BYSWJUVULRHVHS-UHFFFAOYSA-N
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Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is known for its unique structure, which includes a carbamothioyl group and a hydroxyphenyl group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSWJUVULRHVHS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C(=O)N)/C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base, followed by the addition of an appropriate amide . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    2-Carbamothioyl-3-(2-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Carbamothioyl-3-(2-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a hydroxy group.

    2-Carbamothioyl-3-(2-nitrophenyl)prop-2-enamide: Features a nitro group in place of the hydroxy group.

The uniqueness of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide can be represented as follows:

C10H10N2OS\text{C}_{10}\text{H}_{10}\text{N}_2\text{OS}

This compound features a carbamothioyl group, a phenolic hydroxyl group, and an enamide moiety, which contribute to its biological activity.

The biological activity of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may affect the transcription and translation of genes associated with its biological effects, particularly in cancer cells.

Antimicrobial Properties

Research has indicated that 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide exhibits notable antimicrobial activity. Studies demonstrate that it can inhibit the growth of various bacterial strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Anticancer Properties

The anticancer potential of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has been explored in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Key findings include:

  • Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls.
Cell LineIC50 (µM)
MCF-715
A54920

These effects are believed to be mediated through the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Study on Antimicrobial Activity

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide against multi-drug resistant bacterial strains. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents due to its potent activity against resistant strains.

Study on Anticancer Activity

A study conducted by Zhang et al. investigated the effects of this compound on breast cancer cells. Results indicated that treatment led to significant reductions in tumor growth in vivo, suggesting its potential as a therapeutic agent for breast cancer. The study highlighted the importance of further clinical investigations to establish safety and efficacy profiles.

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